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Compound of Interest

Compound Name: 4,4'-Dichlorobenzhydrol

Cat. No.: B164927

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Dichlorobenzhydrol (CAS No. 90-97-1), a significant molecule in synthetic and medicinal
chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, offering critical insights for compound identification, structural
elucidation, and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 4,4'-Dichlorobenzhydrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b164927?utm_src=pdf-interest
https://www.benchchem.com/product/b164927?utm_src=pdf-body
https://www.benchchem.com/product/b164927?utm_src=pdf-body
https://www.benchchem.com/product/b164927?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
Aromatic Protons (H-

~7.3 Multiplet 8H 2, H-3, H-5, H-6, H-2',
H-3', H-5', H-6")

) Methine Proton (-

~5.8 Singlet 1H
CH(OH)-)

~2.2 Singlet 1H Hydroxyl Proton (-OH)

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR (Carbon-13 NMR) Data

While a definitive spectrum for 4,4'-Dichlorobenzhydrol is not readily available in the public

domain, data from the closely related compound, 4-Chlorobenzhydrol, provides a strong basis

for the expected chemical shifts. The presence of a second chlorine atom is anticipated to

cause minor shifts in the signals of the substituted ring.

Chemical Shift (6) ppm (Estimated)

Assignment

C-1, C-1' (Aromatic carbons attached to the

~141 ;
methine carbon)
133 C-4, C-4' (Aromatic carbons bearing chlorine
atoms)
~128 C-2, C-6, C-2', C-6' (Aromatic CH)
~127 C-3, C-5, C-3', C-5' (Aromatic CH)
~75 -CH(OH)- (Methine carbon)

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

~3350 Strong, Broad
bonded)
~3030 Medium Aromatic C-H stretch
~1600, ~1490 Medium-Strong Aromatic C=C stretch
C-O stretch (secondary
~1090 Strong
alcohol)
~1015 Strong C-Cl stretch
p-disubstituted benzene C-H
~820 Strong
bend (out-of-plane)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
252 Moderate [M]* (Molecular ion)
139 High [C7H4CI]* (Chlorotropylium ion)
CeHa4Cl]* (Chlorophenyl
111 Moderate [ ) " ( pheny
cation)
75 Low [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 4,4'-Dichlorobenzhydrol was dissolved in 0.7

mL of deuterated chloroform (CDCls). Tetramethylsilane (TMS) was added as an internal

standard for chemical shift referencing (6 = 0.00 ppm). The solution was transferred to a 5 mm

NMR tube.
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Instrumentation: H NMR spectra were recorded on a Varian A-60 spectrometer.[1] 13C NMR
spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or
higher.

IH NMR Acquisition Parameters:

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Pulse Width: 30-45°

Spectral Width: 0-15 ppm

13C NMR Acquisition Parameters (Typical):

Number of Scans: 1024 or more (due to low natural abundance of 13C)

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid 4,4'-Dichlorobenzhydrol (1-
2 mg) was finely ground with approximately 100 mg of dry, spectroscopic grade potassium
bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then
compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the
spectrum.

Data Acquisition:
e Spectral Range: 4000-400 cm™1

¢ Resolution: 4 cm™—1
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¢ Number of Scans: 16-32

o A background spectrum of the empty sample compartment was acquired and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation using gas chromatography (GC-MS).

Instrumentation: A mass spectrometer capable of electron ionization (EI) was utilized.

EI-MS Acquisition Parameters:

lonization Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 50-500

Scan Speed: 1-2 scans/second

Visualizations

The following diagrams illustrate the key experimental workflow and the structural-
spectroscopic correlations for 4,4'-Dichlorobenzhydrol.
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Sample Preparation

Data Output

Spectroscopic Analysis
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Experimental workflow for spectroscopic analysis.
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4,4'-Dichlorobenzhydrol Structure
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Key spectroscopic correlations for 4,4'-Dichlorobenzhydrol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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